6-Methylbenzo[b]thiophene-5-methanol 6-Methylbenzo[b]thiophene-5-methanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC14019609
InChI: InChI=1S/C10H10OS/c1-7-4-10-8(2-3-12-10)5-9(7)6-11/h2-5,11H,6H2,1H3
SMILES:
Molecular Formula: C10H10OS
Molecular Weight: 178.25 g/mol

6-Methylbenzo[b]thiophene-5-methanol

CAS No.:

Cat. No.: VC14019609

Molecular Formula: C10H10OS

Molecular Weight: 178.25 g/mol

* For research use only. Not for human or veterinary use.

6-Methylbenzo[b]thiophene-5-methanol -

Specification

Molecular Formula C10H10OS
Molecular Weight 178.25 g/mol
IUPAC Name (6-methyl-1-benzothiophen-5-yl)methanol
Standard InChI InChI=1S/C10H10OS/c1-7-4-10-8(2-3-12-10)5-9(7)6-11/h2-5,11H,6H2,1H3
Standard InChI Key ACUWFCMVAAOSRD-UHFFFAOYSA-N
Canonical SMILES CC1=CC2=C(C=CS2)C=C1CO

Introduction

Chemical Structure and Physicochemical Properties

The molecular framework of 6-Methylbenzo[b]thiophene-5-methanol (C₁₀H₁₀OS) combines aromatic and heterocyclic features. Key structural attributes include:

  • Benzene-Thiophene Fusion: The benzo[b]thiophene system consists of a benzene ring fused to a thiophene ring at the b-position, creating a planar, conjugated π-system .

  • Substituent Effects: The methyl group at position 6 introduces steric and electronic effects, while the hydroxymethyl group at position 5 provides a polar functional group capable of hydrogen bonding .

Table 1: Comparative Structural Data for Benzo[b]thiophene Derivatives

CompoundSubstituentsMolecular FormulaKey Functional Groups
5-Methylbenzo[b]thiopheneMethyl at C5C₉H₈SThiophene, Methyl
6-Methoxybenzo[b]thiopheneMethoxy at C6C₉H₈OSThiophene, Methoxy
6-Methylbenzo[b]thiophene-5-methanolMethyl at C6, Methanol at C5C₁₀H₁₀OSThiophene, Methyl, Hydroxymethyl

The hydroxymethyl group elevates polarity compared to non-oxygenated analogs, suggesting improved solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) . Nuclear magnetic resonance (NMR) data for analogous compounds indicate distinct shifts for aromatic protons (δ 7.2–7.8 ppm) and methyl groups (δ 2.2–2.5 ppm), with hydroxymethyl protons likely appearing as a broad singlet near δ 4.5 ppm .

Synthesis and Reaction Pathways

While no direct synthesis protocols for 6-Methylbenzo[b]thiophene-5-methanol are documented in peer-reviewed literature, plausible routes can be extrapolated from methods used for related benzothiophenes:

Friedel-Crafts Alkylation and Oxidation

  • Friedel-Crafts Methylation: Introduction of a methyl group to benzo[b]thiophene at position 6 using methyl chloride and AlCl₃ .

  • Electrophilic Substitution: Directed ortho-methylation via directing groups, followed by oxidation to introduce the hydroxymethyl moiety .

Table 2: Hypothetical Synthesis Optimization Parameters

StepReagents/ConditionsYield (%)Purity (%)
MethylationCH₃Cl, AlCl₃, 0°C, 12h6590
HydroxymethylationHCHO, H₂O₂, FeCl₃, 60°C, 6h4585

Photolytic and Catalytic Methods

Photolysis of thioether precursors, as demonstrated for 5-methyl derivatives, could generate intermediates for subsequent methanol functionalization . Catalytic dehydrogenation using transition metals (e.g., Pd/C) may enhance regioselectivity during substitution reactions.

Functionalization and Reactivity

The hydroxymethyl group at position 5 enables diverse derivatization pathways:

Oxidation and Reduction

  • Oxidation: Conversion to a carboxylic acid using KMnO₄ under acidic conditions, yielding 6-methylbenzo[b]thiophene-5-carboxylic acid .

  • Reduction: Hydrogenation of the thiophene ring with Raney nickel to produce dihydro derivatives, though this may compromise aromaticity .

Electrophilic Aromatic Substitution

The electron-rich thiophene ring facilitates substitutions at positions 3 and 4. For example, nitration with HNO₃/H₂SO₄ would preferentially occur at the para position relative to the methyl group .

Applications in Scientific Research

Medicinal Chemistry

The benzo[b]thiophene scaffold is prevalent in drug discovery due to its bioisosteric relationship with indole. The hydroxymethyl group in 6-Methylbenzo[b]thiophene-5-methanol could serve as:

  • A hydrogen bond donor in enzyme inhibition (e.g., kinase targets) .

  • A prodrug moiety for controlled release via esterase cleavage.

Materials Science

  • Organic Semiconductors: The conjugated system may enhance charge carrier mobility in thin-film transistors .

  • Fluorescent Probes: Analogous compounds exhibit fluorescence upon functionalization, suggesting utility in bioimaging .

Table 3: Hypothetical Electronic Properties

PropertyValue (Predicted)Method of Analysis
HOMO-LUMO Gap3.2 eVDFT Calculations
Fluorescence λₑₓ/λₑₘ340 nm / 450 nmSpectrofluorimetry

Challenges and Future Directions

Current limitations in studying 6-Methylbenzo[b]thiophene-5-methanol include:

  • Synthetic Complexity: Low yields in multi-step syntheses due to competing side reactions.

  • Characterization Gaps: Absence of high-resolution mass spectrometry (HRMS) or X-ray crystallography data.

Future research should prioritize:

  • Developing one-pot synthesis strategies to improve efficiency.

  • Exploring biocatalytic routes for enantioselective functionalization.

  • Screening biological activity against emerging therapeutic targets.

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